molecular formula C18H13F2NOS B2925666 2,6-difluoro-N-(2-(thiophen-3-yl)benzyl)benzamide CAS No. 1795458-04-6

2,6-difluoro-N-(2-(thiophen-3-yl)benzyl)benzamide

Cat. No.: B2925666
CAS No.: 1795458-04-6
M. Wt: 329.36
InChI Key: WEALUZATCGUVHI-UHFFFAOYSA-N
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Description

2,6-difluoro-N-(2-(thiophen-3-yl)benzyl)benzamide is a synthetic organic compound that features a benzamide core substituted with difluoro and thiophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-difluoro-N-(2-(thiophen-3-yl)benzyl)benzamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the Benzyl Intermediate: The synthesis begins with the preparation of the benzyl intermediate by reacting 2-(thiophen-3-yl)benzyl chloride with an appropriate base.

    Amidation Reaction: The benzyl intermediate is then reacted with 2,6-difluorobenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2,6-difluoro-N-(2-(thiophen-3-yl)benzyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the benzamide can be reduced to form amines.

    Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,6-difluoro-N-(2-(thiophen-3-yl)benzyl)benzamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: Used in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,6-difluoro-N-(2-(thiophen-3-yl)benzyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,6-difluorobenzamide: Lacks the thiophenyl group, making it less versatile in certain applications.

    N-(2-(thiophen-3-yl)benzyl)benzamide: Lacks the difluoro substitution, which can affect its reactivity and binding properties.

Uniqueness

2,6-difluoro-N-(2-(thiophen-3-yl)benzyl)benzamide is unique due to the presence of both difluoro and thiophenyl groups, which confer distinct chemical and biological properties. This combination allows for a broader range of applications and interactions compared to similar compounds.

Properties

IUPAC Name

2,6-difluoro-N-[(2-thiophen-3-ylphenyl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13F2NOS/c19-15-6-3-7-16(20)17(15)18(22)21-10-12-4-1-2-5-14(12)13-8-9-23-11-13/h1-9,11H,10H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEALUZATCGUVHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)C2=C(C=CC=C2F)F)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13F2NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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